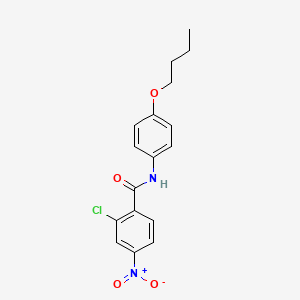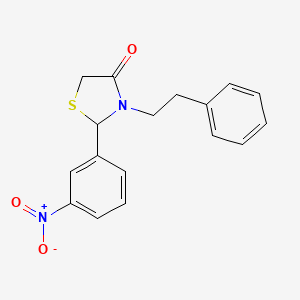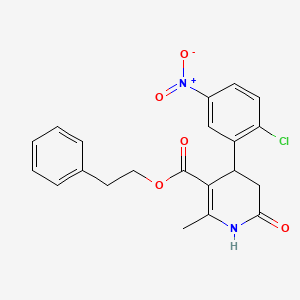
3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine, commonly known as DM-BPD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of organic semiconductor material that exhibits excellent electron transport properties, making it highly suitable for use in electronic devices and optoelectronics.
科学的研究の応用
DM-BPD has been extensively studied for its potential applications in electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Its excellent electron transport properties make it highly suitable for use as a charge transport material in these devices, leading to improved device performance and efficiency.
作用機序
The mechanism of action of DM-BPD in electronic devices involves its ability to transport electrons efficiently between the different layers of the device. It acts as a bridge between the electron donor and acceptor materials, facilitating the transfer of electrons across the device and leading to improved device performance.
Biochemical and Physiological Effects:
DM-BPD has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications, such as drug delivery and biosensors.
実験室実験の利点と制限
The advantages of using DM-BPD in lab experiments include its high purity, ease of synthesis, and excellent electron transport properties. However, its limitations include its limited solubility in common solvents, which can make it difficult to handle and process.
将来の方向性
There are several future directions for research on DM-BPD, including its potential applications in biomedical devices, such as biosensors and drug delivery systems. Additionally, further studies are needed to investigate its toxicity and biocompatibility in more detail, as well as its potential for use in other electronic devices, such as memory devices and sensors.
In conclusion, DM-BPD is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its excellent electron transport properties make it highly suitable for use in electronic devices, such as OLEDs, OFETs, and OSCs. Further research is needed to investigate its potential applications in biomedical devices and other electronic devices, as well as its toxicity and biocompatibility.
合成法
DM-BPD can be synthesized through a simple and efficient method that involves the reaction of 4-methylbenzaldehyde and 3,3'-dimethylbenzidine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under mild conditions and yields a high purity product that can be easily purified through recrystallization.
特性
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-methylphenyl)methylideneamino]phenyl]phenyl]-1-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2/c1-21-5-9-25(10-6-21)19-31-29-15-13-27(17-23(29)3)28-14-16-30(24(4)18-28)32-20-26-11-7-22(2)8-12-26/h5-20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSUZJDVVCAVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-dimethyl-N,N'-bis[(E)-(4-methylphenyl)methylidene]biphenyl-4,4'-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)


![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)

